

## Nelfinavir as a potential anticancer agent

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An In-depth Technical Guide on Nelfinavir as a Potential Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Nelfinavir (brand name Viracept) is an orally available Human Immunodeficiency Virus (HIV) protease inhibitor that was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the treatment of HIV-1 infection.[1] Beyond its antiretroviral activity, a growing body of preclinical and clinical evidence has highlighted its potential as a repurposed anticancer agent. [2][3][4] The observation that long-term nelfinavir treatment in HIV-infected patients led to metabolic side effects, such as insulin resistance and dyslipidemia, hinted at off-target effects on cellular pathways critical in oncology, particularly the IGF/Akt pathway.[2] This guide provides a comprehensive technical overview of the mechanisms of action, preclinical and clinical evidence, and key experimental protocols related to the anticancer properties of nelfinavir.

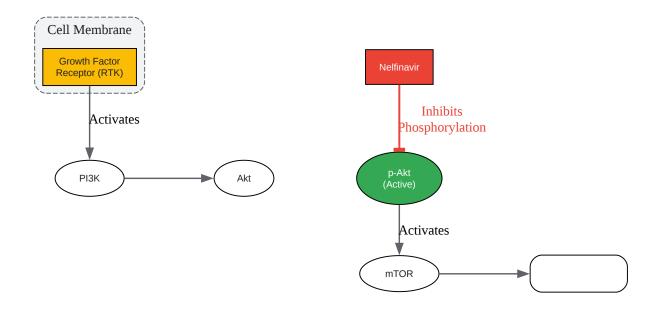
## **Core Mechanisms of Anticancer Activity**

**Nelfinavir** exerts pleiotropic effects on cancer cells through the modulation of multiple interconnected cellular pathways.[3][5][6] The primary mechanisms include the inhibition of the PI3K/Akt signaling pathway, induction of endoplasmic reticulum (ER) stress, and inhibition of the proteasome.[1][7]

## Inhibition of the PI3K/Akt/mTOR Signaling Pathway



The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell proliferation, survival, and resistance to therapy; it is frequently hyperactivated in many human cancers.[8][9] **Nelfinavir** has been consistently shown to inhibit this pathway by downregulating the phosphorylation of Akt, a key signaling node.[5][8][10] This inhibition prevents the activation of downstream effectors like mTOR, leading to reduced protein synthesis and cell growth.[11][12] The dephosphorylation of Akt by **nelfinavir** may be mediated by the activation of the phosphatase complex PP1/GADD34, which is linked to proteasome inhibition and the unfolded protein response (UPR).[2]



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**Nelfinavir** inhibits the PI3K/Akt/mTOR signaling pathway.

# Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

A hallmark of **nelfinavir**'s anticancer activity is the potent induction of ER stress.[5][13] The ER is responsible for the proper folding and modification of secretory and transmembrane proteins.

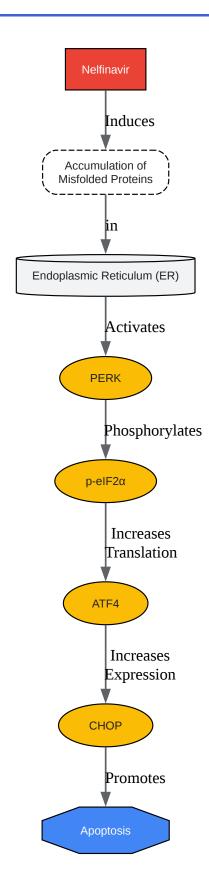






An accumulation of misfolded or unfolded proteins triggers the UPR, a protective mechanism. However, severe or prolonged ER stress leads to apoptosis.[2] **Nelfinavir** induces ER stress, leading to the activation of UPR sensors like PERK.[14] This results in the phosphorylation of eukaryotic initiation factor  $2\alpha$  (eIF2 $\alpha$ ) and the increased expression of transcription factors ATF4 and CHOP (CCAAT-enhancer-binding protein homologous protein), a key mediator of ER stress-induced apoptosis.[2][15] **Nelfinavir** also sensitizes renal cancer cells to TRAIL-induced apoptosis by increasing the expression of death receptors DR4 and DR5 through ER stress. [16]





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Nelfinavir induces apoptosis via the ER Stress/UPR pathway.



#### **Proteasome Inhibition**

The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins, including misfolded proteins and key cellular regulators. Its inhibition leads to the accumulation of these proteins, causing ER stress and apoptosis. **Nelfinavir** has been shown to inhibit the chymotrypsin-like (CT-like) activity of the 26S proteasome in multiple myeloma (MM) cells at clinically achievable concentrations.[14] This inhibition contributes to the accumulation of polyubiquitinated proteins, further exacerbating ER stress.[13] **Nelfinavir**'s effect on the proteasome is synergistic with dedicated proteasome inhibitors like bortezomib and carfilzomib, and it may help overcome resistance to these agents.[2][17] **Nelfinavir** also inhibits the aspartic protease DDI2, which is involved in a compensatory mechanism that mediates resistance to proteasome inhibitors, providing another rationale for combination therapy.[18]

#### Other Anticancer Mechanisms

- Autophagy Modulation: Nelfinavir induces autophagy, a cellular recycling process.[5][6]
   However, in many cancer cells, this appears to be a protective response, as inhibiting autophagy with agents like chloroquine enhances nelfinavir-induced cell death.[2][19][20]
- Anti-Angiogenesis: Nelfinavir exhibits anti-angiogenic properties by inhibiting pathways that
  regulate the formation of new blood vessels, such as those involving VEGF, bFGF, and
  matrix metalloproteinases (MMPs).[1][11][21]
- Cell Cycle Arrest: The drug can induce cell cycle arrest, often at the G1 phase, by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[2]
- Apoptosis Induction: Nelfinavir triggers caspase-dependent apoptosis, evidenced by the
  cleavage of caspase-3 and PARP.[2][19] It also modulates the expression of Bcl-2 family
  proteins, increasing pro-apoptotic members like Bax and decreasing anti-apoptotic members
  like survivin.[2]

#### **Preclinical Evidence**

**Nelfinavir** has demonstrated broad-spectrum anticancer activity in a multitude of preclinical models, both in vitro and in vivo.



### **In Vitro Activity**

**Nelfinavir** inhibits the proliferation of a wide array of cancer cell lines, including those resistant to standard chemotherapies.[5][6] It was shown to be the most potent of six HIV protease inhibitors screened against the NCI60 cancer cell line panel, with a mean 50% growth inhibition (GI50) of 5.2  $\mu$ M, a concentration achievable in patients.[6]

Table 1: Summary of In Vitro Activity of Nelfinavir



| Cancer Type                    | Cell Line(s)                | IC50 / Effective<br>Concentration | Key Molecular<br>Effects &<br>Findings   | Reference(s)   |
|--------------------------------|-----------------------------|-----------------------------------|--|----------------|
| Non-Small Cell<br>Lung (NSCLC) | NCI-H157,<br>A549, H460     | ~5-20 μM                          | Inhibition of proliferation, induction of ER stress, apoptosis, autophagy.             | [5][6][19][22] |
| Multiple<br>Myeloma (MM)       | U266,<br>RPMI8226,<br>OPM-2 | ~5-10 μM                          | Inhibition of proteasome activity, induction of UPR, apoptosis, decreased p-Akt/STAT3. | [2][14][17]    |
| Breast Cancer                  | HER2+, HER2-                | ~5 μM                             | Inhibition of Akt activation, dissociation of HSP90-HER2 interaction.                  | [2]            |
| Prostate Cancer                | LNCaP, PC-3                 | ~10 μM                            | Inhibition of Akt phosphorylation, blockade of androgen receptor signaling.            | [10]           |
| Ovarian Cancer                 | PEO1, PEO14,<br>etc.        | ~10-30 μM                         | Induction of UPR<br>(GRP78, CHOP),<br>DNA damage,<br>lysosomal<br>impairment.          | [15]           |
| Malignant<br>Glioma            | Various                     | Not specified                     | Induction of ER stress (GRP78,   | [13]           |



| Cancer Type               | Cell Line(s)            | IC50 / Effective<br>Concentration | Key Molecular<br>Effects &<br>Findings  | Reference(s) |
|---------------------------|-------------------------|-----------------------------------|---|--------------|
|                           |                         |                                   | CHOP), caspase-4 activation, proteasome inhibition.   |              |
| Renal Cancer              | 769-P, 786-O,<br>Caki-2 | Dose-dependent                    | Induction of ER<br>stress, increased<br>expression of<br>DR4/DR5,<br>sensitization to<br>TRAIL. | [16]         |
| Small-cell Lung<br>(SCLC) | Various                 | ~1.25-20 μM                       | Inhibition of proliferation, mTOR inhibition, UPR induction.                                    | [12]         |

| Leukemia | HL60, IM9, Jurkat | ~9  $\mu$ g/ml (~16  $\mu$ M) | Mitochondria-independent apoptosis, activation of caspases 3, 7, 8. |[23] |

#### **In Vivo Antitumor Efficacy**

**Nelfinavir** has demonstrated the ability to inhibit tumor growth in various xenograft models, corroborating its in vitro effects. These in vivo studies often show evidence of the same molecular changes observed in cell culture, such as increased apoptosis and markers of ER stress within the tumor tissue.[5][20]

Table 2: Summary of In Vivo Antitumor Efficacy of Nelfinavir



| Cancer<br>Model                       | Nelfinavir<br>Dose &<br>Schedule | Combinatio<br>n Agent | Outcome  | Key<br>Biomarker<br>Changes  | Reference(s |
|---------------------------------------|----------------------------------|-----------------------|--|--|-------------|
| NSCLC<br>Xenograft<br>(H157,<br>A549) | Not<br>specified                 | Chloroquin<br>e       | ~75-85%<br>tumor<br>growth<br>reduction<br>(combinatio<br>n) | Increased cleaved PARP (apoptosis) and ER stress markers in tumors.      | [19][20]    |
| NSCLC<br>Xenograft                    | Not specified                    | None                  | Tumor growth inhibition                                      | Induction of<br>ER stress,<br>autophagy,<br>and<br>apoptosis in<br>vivo. | [5][6]      |
| Multiple<br>Myeloma<br>Xenograft      | Not specified                    | None                  | Delayed<br>tumor growth                                      | Not specified  | [14]        |
| SCLC Patient- Derived Xenograft (PDX) | Not specified                    | None                  | Tumor growth inhibition                                      | mTOR inhibition, UPR induction, decreased MYC, ASCL1, SOX2.              | [12]        |
| Prostate Cancer Xenograft (LNCaP)     | Not specified                    | None                  | Not specified  | Blockade of<br>AR, STAT3,<br>and AKT<br>signaling.                       | [10]        |

| Rectal Cancer Xenograft | Not specified | Radiation | Radiosensitization | Increased tumor perfusion and reduced hypoxia. |[24][25] |



#### **Clinical Evidence**

The promising preclinical data has led to several clinical trials evaluating **nelfinavir** in cancer patients, primarily in combination with standard-of-care chemotherapy and radiotherapy.[2][3] These trials have established the safety and tolerability of **nelfinavir** at doses higher than those used for HIV treatment and have shown encouraging signs of clinical activity.[26][27]

Table 3: Summary of Clinical Trials of Nelfinavir in Oncology



| Trial<br>Phase | Cancer<br>Type               | Nelfinavir<br>Dose                             | Combinat<br>ion<br>Therapy          | Key<br>Findings<br>&<br>Efficacy   | Tolerabilit<br>y / DLTs  | Referenc<br>e(s) |
|----------------|------------------------------|--|-------------------------------------|--|--|------------------|
| Phase I        | Advance<br>d Solid<br>Tumors | Dose<br>escalatio<br>n up to<br>3125 mg<br>BID | None<br>(Monothe<br>rapy)           | MTD establish ed at 3125 mg BID. 1 partial response, 2 minor response s in neuroend ocrine tumors. 36% had stable disease >6 months. | Generally well tolerated. Diarrhea, anemia, lymphope nia (mostly mild). DLT was reversible neutrope nia. | [26][27]         |
| Phase I/II     | Locally<br>Advanced<br>NSCLC | 625 or<br>1250 mg<br>BID                       | Concurrent<br>Chemoradi<br>otherapy | Well tolerated. Promising long-term local control and overall survival.  | No dose-<br>limiting<br>toxicities<br>observed.  | [28]             |

| Early Phase | Advanced Rectal Cancer | 1250 mg BID | Radiation Therapy (no chemo) | Well tolerated. Associated with increased tumor blood flow. | 3 drug-related grade 3 AEs: diarrhea, rash, lymphopenia. |[24][25] |



### **Experimental Protocols**

The following section details generalized methodologies for key experiments cited in the literature for evaluating the anticancer effects of **nelfinavir**.

#### **Cell Proliferation / Viability Assay**

This protocol is used to determine the concentration-dependent effect of **nelfinavir** on cancer cell growth and to calculate IC50/GI50 values.

- Cell Plating: Cancer cells are seeded in 96-well plates (e.g., 15,000 cells/well) and allowed to adhere overnight.[12]
- Treatment: Cells are treated with a range of concentrations of nelfinavir (e.g., 1.25 to 30 μM) dissolved in a suitable solvent like DMSO. Control wells receive the solvent alone.[12]
   [15]
- Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.[12][20]
- Viability Measurement: Cell viability or proliferation is measured using a colorimetric assay such as WST-1, MTS, or crystal violet staining.[12][15] The absorbance is read using a plate reader.
- Data Analysis: The results are expressed as a percentage of the control, and dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

# Western Blot Analysis for Protein Expression and Signaling

This method is used to detect changes in the expression and phosphorylation status of key proteins within **nelfinavir**-treated cells, providing mechanistic insights.

Cell Lysis: Cells are treated with nelfinavir (e.g., 10-20 μM) or vehicle control for a specified time (e.g., 24 hours).[8][22] Adherent and floating cells are collected, washed with PBS, and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.



- Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, CHOP, GRP78, cleaved PARP, β-actin).[8][14][15]
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced
  chemiluminescence (ECL) substrate and an imaging system. β-actin is commonly used as a
  loading control.[22]



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A generalized workflow for Western Blot analysis.

#### In Vivo Xenograft Tumor Growth Study

This protocol assesses the in vivo efficacy of **nelfinavir** in a living organism.

- Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Treatment Administration: **Nelfinavir** is administered to the treatment group, often via oral gavage, at a specified dose and schedule. The control group receives the vehicle.[2]



- Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated.
- Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. At the endpoint, tumors can be excised for biomarker analysis (e.g., Western blotting for p-Akt, immunohistochemistry for apoptosis markers).[19]
- Data Analysis: Tumor growth curves are plotted for each group to evaluate the extent of tumor growth inhibition.

#### **Conclusion and Future Directions**

**Nelfinavir** stands out as a promising drug repurposing candidate in oncology due to its multifaceted mechanism of action, oral bioavailability, established safety profile, and broad-spectrum activity.[2][6] Its ability to simultaneously target key cancer hallmarks—including proliferative signaling (Akt/mTOR), protein homeostasis (ER stress, proteasome), and angiogenesis—makes it an attractive agent for combination therapies. Clinical trials have confirmed its tolerability and shown encouraging preliminary efficacy, particularly in neuroendocrine tumors and in combination with chemoradiotherapy for NSCLC.[26][27][28]

Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to **nelfinavir**-based therapies. Further investigation into rational combination strategies, such as pairing **nelfinavir** with other agents that induce proteotoxicity (e.g., bortezomib) or inhibit protective autophagy (e.g., chloroquine), is warranted to maximize its therapeutic potential.[17][19] Well-designed, adequately powered clinical trials are necessary to definitively establish the role of **nelfinavir** in the modern cancer treatment landscape.[1]

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